Methyl 2-bromomethyl-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate typically involves the bromination of methyl 2-methyl-6-(trifluoromethyl)benzoate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzoates.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electronic properties of the benzoate ester.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 2-(trifluoromethyl)benzoate:
Methyl 2-(chloromethyl)-6-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C10H8BrF3O2 |
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Molecular Weight |
297.07 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8-6(5-11)3-2-4-7(8)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
VWSORVWXGOCEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C(F)(F)F)CBr |
Origin of Product |
United States |
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